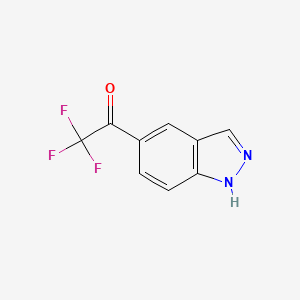

2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone

Description

BenchChem offers high-quality 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoro-1-(1H-indazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O/c10-9(11,12)8(15)5-1-2-7-6(3-5)4-13-14-7/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZVGXXGCZPWGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)C(F)(F)F)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10664359 | |

| Record name | 2,2,2-Trifluoro-1-(1H-indazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10664359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403660-48-0 | |

| Record name | 2,2,2-Trifluoro-1-(1H-indazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10664359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 2,2,2-Trifluoro-1-(1H-indazol-5-yl)ethanone

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Novel Trifluoromethylated Indazole

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1] The strategic incorporation of a trifluoromethyl group (-CF₃) into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity.[2] Consequently, 2,2,2-Trifluoro-1-(1H-indazol-5-yl)ethanone represents a molecule of considerable interest, wedding the therapeutic potential of the indazole nucleus with the advantageous properties of a trifluoromethyl ketone.

As of the current literature, a direct synthesis and detailed characterization of 2,2,2-Trifluoro-1-(1H-indazol-5-yl)ethanone has not been reported. This guide, therefore, serves as a comprehensive, predictive framework for its synthesis and structural confirmation. We will propose a viable synthetic pathway and then, leveraging our expertise in analytical chemistry, provide a detailed, predictive analysis of the spectroscopic data that would be essential for its unequivocal structure elucidation. This document is designed to be a self-validating system, where each analytical prediction is grounded in established principles and supported by data from analogous structures.

Proposed Synthetic Pathway

A logical approach to the synthesis of 2,2,2-Trifluoro-1-(1H-indazol-5-yl)ethanone is a Friedel-Crafts acylation of the indazole ring. However, the acidic nature of the N-H proton in indazole necessitates a protection strategy to prevent side reactions with the Lewis acid catalyst. A 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice for protecting the indazole nitrogen, as it is stable under Friedel-Crafts conditions and can be readily removed.[3]

Experimental Protocol: A Three-Step Synthesis

Step 1: N-Protection of 1H-Indazole

-

To a solution of 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole.

Step 2: Friedel-Crafts Acylation

-

To a cooled (0 °C) solution of the SEM-protected indazole (1.0 eq) in anhydrous dichloromethane (DCM), add aluminum chloride (AlCl₃, 2.5 eq) portion-wise.[4]

-

Stir the mixture for 15 minutes at 0 °C.

-

Add trifluoroacetic anhydride (1.5 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour, then at room temperature for 4 hours.

-

Carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield 2,2,2-trifluoro-1-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-5-yl)ethanone.

Step 3: Deprotection

-

Dissolve the SEM-protected ketone (1.0 eq) in a solution of ethylenediaminetetraacetic acid (EDTA, 0.1 eq) in acetonitrile.

-

Add a solution of tetrabutylammonium fluoride (TBAF, 2.0 eq, 1M in THF).

-

Heat the mixture at reflux for 2 hours.

-

Cool to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the final product, 2,2,2-Trifluoro-1-(1H-indazol-5-yl)ethanone .

Structure Elucidation Workflow

The confirmation of the final product's structure relies on a synergistic application of multiple analytical techniques. The logical flow of this process is outlined below.

Caption: Workflow for the synthesis and structural elucidation of the target molecule.

Mass Spectrometry (MS)

Mass spectrometry will provide the molecular weight and fragmentation pattern, offering the first piece of evidence for the successful synthesis.

Predicted Data:

-

Molecular Formula: C₉H₅F₃N₂O

-

Molecular Weight: 214.15 g/mol

-

High-Resolution MS (HRMS): Predicted [M+H]⁺ of 215.0403.

-

Key Fragmentation Patterns: The primary fragmentation is expected to be the alpha-cleavage of the bond between the carbonyl carbon and the trifluoromethyl group, leading to a stable indazolyl-5-carbonyl cation.

| m/z (Predicted) | Fragment Ion | Notes |

| 214 | [M]⁺ | Molecular ion peak. |

| 145 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical, a characteristic fragmentation of trifluoromethyl ketones. This should be a prominent peak. |

| 117 | [Indazole-C≡O]⁺ - CO | Subsequent loss of carbon monoxide from the m/z 145 fragment. |

| 90 | [C₆H₄N]⁺ | Fragmentation of the indazole ring. |

Infrared (IR) Spectroscopy

The IR spectrum will confirm the presence of key functional groups.

Predicted Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, Broad | N-H stretch of the indazole ring.[5] |

| 3100-3000 | Weak | Aromatic C-H stretch. |

| 1700-1720 | Strong | C=O stretch of the trifluoromethyl ketone. The electron-withdrawing nature of the CF₃ group increases the frequency compared to a typical aromatic ketone.[6] |

| 1620, 1580, 1500 | Medium to Weak | C=C and C=N stretching vibrations of the indazole ring.[5] |

| 1100-1200 | Strong | C-F stretching vibrations of the trifluoromethyl group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure, providing information on the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR will show signals for the protons on the indazole ring. The chemical shifts will be influenced by the electron-withdrawing trifluoroacetyl group at the 5-position.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Coupling |

| ~13.5 | br s | 1H | N1-H | The acidic proton of the indazole ring will appear as a broad singlet at a downfield chemical shift.[2] |

| ~8.6 | s | 1H | H-4 | This proton is ortho to the electron-withdrawing carbonyl group, leading to a significant downfield shift. It will appear as a singlet or a narrow doublet due to a small ⁴J coupling to H-6. |

| ~8.2 | s | 1H | H-3 | The proton at the 3-position of the indazole ring. It may show a long-range coupling (⁵J) to H-7.[7] |

| ~7.9 | d | 1H | H-6 | This proton is ortho to the C-7 proton and will appear as a doublet. |

| ~7.7 | d | 1H | H-7 | This proton is ortho to the H-6 proton and will appear as a doublet. |

¹³C NMR Spectroscopy

The carbon NMR will show nine distinct signals, and their chemical shifts will provide further confirmation of the structure.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~178 | C=O | The carbonyl carbon will be significantly downfield and will appear as a quartet due to coupling with the three fluorine atoms (²JCF).[8] |

| ~140 | C-7a | Quaternary carbon at the ring junction. |

| ~135 | C-3 | CH carbon of the pyrazole ring. |

| ~128 | C-5 | Quaternary carbon attached to the carbonyl group. |

| ~127 | C-6 | CH carbon of the benzene ring. |

| ~125 | C-4 | CH carbon of the benzene ring, deshielded by the adjacent carbonyl group. |

| ~122 | C-3a | Quaternary carbon at the ring junction. |

| ~117 | CF₃ | The trifluoromethyl carbon will appear as a quartet with a large one-bond C-F coupling constant (¹JCF ≈ 290 Hz).[8] |

| ~111 | C-7 | CH carbon of the benzene ring. |

¹⁹F NMR Spectroscopy

The fluorine NMR will show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

Predicted ¹⁹F NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| ~ -70 to -80 | s | A singlet is expected as there are no other fluorine atoms in the molecule to couple with. The chemical shift is characteristic of trifluoromethyl ketones. |

2D NMR Spectroscopy

To unequivocally assign the proton and carbon signals, 2D NMR experiments are essential.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment will correlate each proton signal with its directly attached carbon, confirming the C-H connectivities (H-3 to C-3, H-4 to C-4, H-6 to C-6, and H-7 to C-7).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment will reveal long-range (2-3 bond) correlations, which are crucial for establishing the overall connectivity. Key expected correlations include:

-

H-4 to the carbonyl carbon (C=O) and C-5.

-

H-6 to C-4, C-5, and C-7a.

-

H-3 to C-3a and C-7a.

-

Caption: Key predicted HMBC correlations for structure confirmation.

X-ray Crystallography

For an unambiguous and definitive confirmation of the molecular structure, single-crystal X-ray crystallography is the gold standard.

Experimental Protocol:

-

Crystal Growth: Suitable single crystals can be grown by slow evaporation of a solution of the purified compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).

-

Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, which will provide precise bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the molecule.

Conclusion

The structure elucidation of 2,2,2-Trifluoro-1-(1H-indazol-5-yl)ethanone, a novel compound with significant potential in drug discovery, requires a multi-faceted analytical approach. This guide has outlined a plausible synthetic route and provided a detailed, predictive analysis of the expected data from mass spectrometry, IR spectroscopy, and multi-nuclear (¹H, ¹³C, ¹⁹F) NMR spectroscopy. The convergence of these predicted data points—the correct molecular weight and fragmentation from MS, the characteristic functional group absorptions in IR, and the specific chemical shifts, coupling patterns, and 2D correlations in NMR—would provide a robust and self-validating confirmation of the target structure. For absolute proof, single-crystal X-ray crystallography would offer the definitive structural evidence. This comprehensive guide serves as a valuable roadmap for any researcher venturing into the synthesis and characterization of this promising molecule.

References

-

Alkorta, I., Claramunt, R. M., & Elguero, J. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(10), 6569–6580. [Link]

-

Liu, Z., Wang, L., Tan, H., Zhou, S., Fu, T., Xia, Y., Zhang, Y., & Wang, J. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Royal Society of Chemistry. [Link]

-

LibreTexts. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

-

Zhang, S.-G., Liang, C.-G., & Zhang, W.-H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

-

Alkorta, I., Claramunt, R. M., & Elguero, J. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(10), 6569-6580. [Link]

-

Mandhapati, A. R., Kato, T., Matsushita, T., Ksebati, B., Vasella, A., Böttger, E. C., & Crich, D. (2015). Fluorine-decoupled carbon spectroscopy for the determination of configuration at fully substituted, trifluoromethyl- and perfluoroalkyl-bearing carbons: comparison with 19F-1H heteronuclear Overhauser effect spectroscopy. The Journal of organic chemistry, 80(3), 1754–1763. [Link]

-

Chem Survival. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. [Link]

-

Doddrell, D., Jordan, D., Kitching, W., & Bullpitt, M. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 468-473. [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. [Link]

-

Elguero, J., Fruchier, A., & Tjiou, E. M. (1995). 13 C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026. [Link]

-

Abdel-Wahab, B. F., El-Azzouny, A. A., & El-Tantawy, A. I. (2011). New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships. Bioorganic & medicinal chemistry, 19(12), 3743–3750. [Link]

-

Carlier, F., Basile, T., & Pazzi, M. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 371. [Link]

-

Campetalla, S., Palmieri, A., & Petrini, M. (2009). Synthesis of 3-(Tosyl-alkyl)indazoles and their Desulfonylation Reactions-A New Entry to 3-Substituted Indazoles by an Unprecedented Friedel-Crafts Process. European Journal of Organic Chemistry, 2009(19), 3184-3188. [Link]

- Google Patents. (2017).

-

Nagarajan, K., Sudarsanam, V., Parthasarathy, P. C., Arya, V. P., & Shenoy, S. J. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Journal of Chemical Sciences, 97(5-6), 629-643. [Link]

-

ResearchGate. (n.d.). NH stretching spectra of imidazole monomers (insets illustrating the n 1 and n 21 modes) using Raman (upper, W n = 100 1C) and IR spectroscopy (lower, W n = 150 1C) [Image]. [Link]

-

LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Luo, G., Chen, L., & Dubowchik, G. M. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of organic chemistry, 71(14), 5392–5395. [Link]

-

Kakiuchi, K., Sonoda, M., Tsuzuki, H., & Imai, H. (2001). The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate. Chemistry Letters, 30(11), 1144-1145. [Link]

-

Hansen, P. E., Spanget-Larsen, J., & Bolvig, S. (2021). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. Molecules (Basel, Switzerland), 26(24), 7687. [Link]

-

ResearchGate. (n.d.). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in DMSO-d 6 [Image]. [Link]

-

Luo, X., Zhang, Y., & Liu, C. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Journal of Mass Spectrometry. [Link]

-

Çetin, M. S., & Tutar, A. (2023). Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. ACS Omega, 8(12), 11449-11462. [Link]

-

Li, Y., Wang, Y., & Ma, L. (2018). Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites. RSC Advances, 8(29), 16203-16210. [Link]

-

Al-Suhaimi, K. M., Al-Salahi, R., Al-Obaid, A. M., Al-Ghorbani, M., & Marzouk, M. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 28(7), 3192. [Link]

-

Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy, 32(9), 30-34. [Link]

-

ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Table]. [Link]

-

Ramachandraiah, A., & Sridhar, P. (1984). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry, 23A, 696-697. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]

-

Khan, I., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14088-14104. [Link]

-

LibreTexts. (2021). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Srivastava, R. M., & Brinn, I. M. (1986). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Journal of Heterocyclic Chemistry, 23(4), 1113-1115. [Link]

-

Parella, T. (2000). Determination of Magnitudes and Relative Signs of 1H-19F Coupling Constants Through 1D- And 2D-TOCSY Experiments. Magnetic resonance in chemistry : MRC, 38(11), 963–968. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone CAS number 403660-48-0

An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone (CAS: 403660-48-0)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone, a fluorinated heterocyclic ketone of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, physicochemical properties, analytical characterization, and its strategic importance as a building block in modern pharmaceutical research.

Strategic Importance: The Convergence of Two Privileged Scaffolds

2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone is a molecule that synergistically combines two powerful structural motifs in medicinal chemistry: the indazole core and the trifluoromethyl ketone (TFMK) group .

-

The Indazole Nucleus: Indazole, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold."[1][2] This is due to its presence in a multitude of compounds with a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antibacterial, and anti-HIV properties.[2][3] The nitrogen atoms in the indazole ring can act as hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[4] Marketed drugs such as Niraparib (an anti-cancer agent) and Pazopanib (a tyrosine kinase inhibitor) feature the indazole core, underscoring its therapeutic relevance.[3]

-

The Trifluoromethyl Ketone (TFMK) Moiety: The incorporation of fluorine, particularly as a trifluoromethyl (-CF3) group, is a cornerstone of modern drug design.[5][6] The TFMK group is a highly versatile functional handle and a potent bioisostere. Its strong electron-withdrawing nature and high lipophilicity can dramatically improve a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[5][7] The C-F bond's strength enhances resistance to oxidative metabolism, often leading to a longer biological half-life.[7]

The fusion of these two moieties in 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone creates a highly valuable building block, primed for elaboration into complex and potentially potent therapeutic agents.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not publicly available, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone

| Property | Predicted Value | Notes |

| CAS Number | 403660-48-0 | - |

| Molecular Formula | C₉H₅F₃N₂O | - |

| Molecular Weight | 214.15 g/mol | - |

| Appearance | Likely a white to off-white solid | Based on similar aromatic ketones. |

| Melting Point | >150 °C (Estimate) | Aromatic ketones tend to be crystalline solids with relatively high melting points. |

| Boiling Point | >300 °C (Estimate) | High boiling point expected due to polarity and molecular weight. |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate). Poorly soluble in water and nonpolar solvents (e.g., hexanes). | The polar indazole and ketone groups suggest solubility in polar organic media. |

| pKa | ~8-9 (for N-H proton) | Estimated based on the pKa of the indazole N-H proton. |

Synthesis and Mechanistic Considerations

The synthesis of 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone presents a classic challenge in heterocyclic chemistry: controlling the regioselectivity of an electrophilic substitution on the indazole ring. The most direct approach is a Friedel-Crafts acylation.

The Challenge of Indazole Acylation

The indazole ring is generally considered to be electron-rich, yet it is known to be relatively unreactive towards standard Friedel-Crafts conditions.[8] Furthermore, electrophilic attack can occur at several positions. The C3 position is often the most nucleophilic, which would lead to the undesired 3-substituted isomer. Achieving substitution at the C5 position requires carefully chosen conditions to overcome these regiochemical and reactivity hurdles. A potent electrophile and catalyst system is necessary.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

A plausible route involves the direct acylation of 1H-indazole using trifluoroacetic anhydride (TFAA) as the acylating agent, catalyzed by a strong Brønsted or Lewis acid. Trifluoromethanesulfonic acid (TfOH), a superacid, is an excellent candidate for this transformation as it is known to catalyze Friedel-Crafts acylations effectively where traditional Lewis acids like AlCl₃ may fail or require stoichiometric amounts.[9]

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is illustrative and should be optimized for safety and yield in a laboratory setting.

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1H-indazole (1.0 eq).

-

Dissolution: Dissolve the indazole in anhydrous dichloromethane (DCM, approx. 10 mL per gram of indazole).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add trifluoroacetic anhydride (TFAA, 1.5 eq) to the stirred solution.

-

Catalyst Addition: Add trifluoromethanesulfonic acid (TfOH, 0.2 eq) dropwise via syringe. Caution: TfOH is highly corrosive. The addition may be exothermic.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until CO₂ evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the desired C5-acylated product from other isomers.[10]

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons on the indazole ring (approx. 7.5-8.5 ppm) with characteristic splitting patterns (doublets, doublet of doublets). The C4-H proton will likely be a doublet coupled to C6-H, and C6-H will be a doublet of doublets coupled to C4-H and C7-H. The C7-H will be a doublet coupled to C6-H. The C3-H will be a singlet. A broad singlet for the N-H proton (>10 ppm). |

| ¹³C NMR | - Carbonyl carbon signal around 180 ppm (quartet due to coupling with ³JCF). - CF₃ carbon signal around 117 ppm (quartet due to ¹JCF coupling). - Aromatic carbons of the indazole ring (approx. 110-140 ppm). |

| ¹⁹F NMR | - A single, sharp singlet around -70 to -75 ppm (relative to CFCl₃), characteristic of a trifluoroacetyl group. |

| IR Spectroscopy | - Strong C=O stretch for the ketone at ~1700-1720 cm⁻¹. - Strong C-F stretching bands at ~1100-1300 cm⁻¹. - N-H stretch (broad) around 3100-3300 cm⁻¹. - C=C and C=N stretches in the aromatic region (~1450-1600 cm⁻¹). |

| Mass Spectrometry (ESI+) | - Expected [M+H]⁺ peak at m/z = 215.04. |

Applications in Drug Discovery and Chemical Biology

2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone is not an end product but a versatile intermediate. The trifluoromethyl ketone group is a key reactive handle for further molecular elaboration.

Caption: Potential synthetic utility of the target compound.

-

Enzyme Inhibitors: TFMKs are well-known reversible covalent inhibitors of serine and cysteine proteases. The ketone readily forms a stable, tetrahedral hemiacetal or hemiketal with the active site serine or cysteine residue, effectively blocking the enzyme's catalytic activity.

-

Synthesis of Chiral Alcohols: The ketone can be stereoselectively reduced to the corresponding trifluoromethyl alcohol. This chiral center is a valuable stereogenic element for building complex molecules with defined three-dimensional structures.

-

Formation of New Heterocycles: The ketone can be condensed with binucleophiles, such as hydrazines or hydroxylamines, to construct new heterocyclic rings appended to the indazole core, further expanding chemical diversity.

Safety, Handling, and Storage

As a research chemical, a specific Safety Data Sheet (SDS) for 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone may not be available. However, based on analogous structures like 2,2,2-trifluoroacetophenone, the following precautions are strongly advised.[11][12][13]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][14] Avoid contact with skin and eyes.[14] Take measures to prevent the buildup of electrostatic charge.[12]

-

Hazards:

-

Irritant: Likely to be a skin and serious eye irritant.

-

Lachrymator: May cause tearing.

-

Toxicity: The acute toxicity is unknown, but it should be handled as a potentially harmful substance if ingested or inhaled.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[14]

Conclusion

2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone stands as a strategically designed chemical intermediate with high potential for drug discovery. It elegantly combines the biologically significant indazole scaffold with the pharmacokinetically advantageous trifluoromethyl ketone group. While its synthesis requires careful control of regioselectivity, established methods in heterocyclic chemistry provide a clear path to its preparation. Its true value lies in its capacity as a versatile building block, enabling medicinal chemists to explore novel chemical space in the quest for next-generation therapeutics.

References

-

Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

-

NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

-

Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2652. Retrieved from [Link]

-

Ferreira, R. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(4), 481. Retrieved from [Link]

- Wang, Z., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 48, 128250.

- Patterson, J. A. (1943). U.S. Patent No. 2,337,489. Washington, DC: U.S. Patent and Trademark Office.

-

NIH. (n.d.). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Retrieved from [Link]

-

Campetella, S., Palmieri, A., & Petrini, M. (2009). Synthesis of 3‐(Tosylalkyl)indazoles and their Desulfonylation Reactions – A New Entry to 3‐Substituted Indazoles by an Unprecedented Friedel–Crafts Process. European Journal of Organic Chemistry, 2009(19), 3184–3188. Retrieved from [Link]

-

Request PDF. (n.d.). Pharmacological Properties of Indazole Derivatives: Recent Developments. Retrieved from [Link]

-

RSC Publishing. (n.d.). Trifluoromethyl ketones: properties, preparation, and application. Retrieved from [Link]

-

ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.

-

ResearchGate. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

NIH. (n.d.). Upgrading ketone synthesis direct from carboxylic acids and organohalides. Retrieved from [Link]

-

NIH. (n.d.). Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). β-diketones: Important Intermediates for Drug Synthesis. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Pharmaceutical Synthesis: The Significance of Trifluoromethylated Ketones. Retrieved from [Link]

-

MDPI. (n.d.). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Retrieved from [Link]

-

Quora. (n.d.). What are three methods for the preparation of ketones with the aid of chemical reactions?. Retrieved from [Link]

-

Alfa Aesar. (2021). Safety Data Sheet: 2,2,2-Trifluoroacetophenone. Retrieved from [Link]

-

YouTube. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. Retrieved from [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

NIH. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Retrieved from [Link]

-

SciSpace. (n.d.). Friedel‐Crafts chemistry: Part 41. A new facile synthesis of indeno[1,2‐c] pyrazoles, 2H. Retrieved from [Link]

-

Lead Sciences. (n.d.). 2,2,2-Trifluoro-1-(1H-imidazol-1-yl)ethanone. Retrieved from [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 7. nbinno.com [nbinno.com]

- 8. Sci-Hub. Synthesis of 3‐(Tosylalkyl)indazoles and their Desulfonylation Reactions – A New Entry to 3‐Substituted Indazoles by an Unprecedented Friedel–Crafts Process / European Journal of Organic Chemistry, 2009 [sci-hub.box]

- 9. mdpi.com [mdpi.com]

- 10. Upgrading ketone synthesis direct from carboxylic acids and organohalides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. Trifluoroacetophenone - Safety Data Sheet [chemicalbook.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. tcichemicals.com [tcichemicals.com]

A Predictive Spectroscopic and Analytical Guide to 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a detailed, predictive analysis of the spectroscopic and analytical characteristics of 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone, a compound of interest in medicinal chemistry and drug discovery. In the absence of publicly available experimental data, this document leverages established spectroscopic principles and data from structural analogs to forecast the expected ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Furthermore, this guide outlines comprehensive, best-practice protocols for the acquisition of this data, serving as a robust framework for researchers initiating work with this molecule. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.

Introduction and Molecular Structure

2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone is a heterocyclic compound featuring an indazole moiety linked to a trifluoroethanone group. The indazole ring system is a prevalent scaffold in numerous pharmacologically active compounds, while the trifluoromethyl group is a key functional group used to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The combination of these two structural features makes this molecule a compelling subject for further investigation in drug development programs.

A clear understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its fate in various chemical and biological systems.

Caption: Molecular structure of 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the number and connectivity of protons in the molecule. The predicted chemical shifts are based on the analysis of 1H-indazole and acetophenone as analogs.[1][2][3][4]

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H1 (N-H) | > 10.0 | broad singlet | - | The N-H proton of indazoles is typically deshielded and appears as a broad singlet due to quadrupole broadening and exchange.[5] |

| H3 | ~8.1 | singlet | - | The C3-H of indazole is a singlet and appears at a downfield chemical shift.[3] |

| H4 | ~7.8 | doublet | ~8.5 | Ortho coupling to H6. The trifluoroethanone group at C5 will have a deshielding effect. |

| H6 | ~7.6 | doublet of doublets | J(H6-H7) ≈ 8.5, J(H6-H4) ≈ 1.5 | Ortho coupling to H7 and meta coupling to H4. |

| H7 | ~7.5 | doublet | ~8.5 | Ortho coupling to H6. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is to ensure the observation of the exchangeable N-H proton.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with baseline correction and phasing. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

Caption: Workflow for ¹H NMR analysis.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide information about their electronic nature. Predictions are based on data for 1H-indazole and acetophenone.[4][6][7][8]

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (in ¹³C{¹⁹F} spectrum) | Rationale |

| C=O | ~180 | quartet | The carbonyl carbon adjacent to a CF₃ group is significantly deshielded and will appear as a quartet due to coupling with the three fluorine atoms. |

| CF₃ | ~117 | quartet | The trifluoromethyl carbon will show a strong one-bond coupling to the fluorine atoms. |

| C3 | ~135 | singlet | Based on 1H-indazole data.[7] |

| C3a | ~122 | singlet | Based on 1H-indazole data.[7] |

| C4 | ~128 | singlet | Electron-withdrawing effect of the substituent at C5 will influence this position. |

| C5 | ~125 | singlet | The carbon bearing the substituent. |

| C6 | ~121 | singlet | Based on 1H-indazole data.[7] |

| C7 | ~110 | singlet | Based on 1H-indazole data.[7] |

| C7a | ~140 | singlet | Based on 1H-indazole data.[7] |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

Data Processing: Apply a Fourier transform with an exponential line broadening function (e.g., 1-2 Hz), followed by baseline correction and phasing. Reference the spectrum to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

Predicted ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence and electronic environment of the trifluoromethyl group.

Table 3: Predicted ¹⁹F NMR Data

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| CF₃ | -70 to -80 | singlet | The chemical shift of a trifluoromethyl group adjacent to a carbonyl typically falls in this range.[9][10] In a proton-coupled spectrum, this would be a quartet due to coupling with the carbonyl carbon, but in a standard ¹⁹F spectrum, it will appear as a singlet. |

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer with a fluorine-capable probe.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: A range appropriate for trifluoromethyl groups, e.g., -50 to -100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 64-256.

-

-

Data Processing: Fourier transform, baseline correction, and phasing. An external reference standard such as CFCl₃ (δ 0 ppm) or an internal standard can be used.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy will identify the key functional groups present in the molecule based on their vibrational frequencies.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| 3300-3100 | N-H stretch | Typical for N-H stretching in indazoles.[11][12] |

| 1700-1720 | C=O stretch | The electron-withdrawing trifluoromethyl group increases the carbonyl stretching frequency compared to acetophenone.[13] |

| 1620-1450 | C=C and C=N stretches | Aromatic and heteroaromatic ring stretching vibrations. |

| 1350-1150 | C-F stretches | Strong absorptions characteristic of the trifluoromethyl group. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: A background spectrum is collected and subtracted from the sample spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule, aiding in its structural confirmation.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 214.

-

Key Fragments:

-

[M-CF₃]⁺ (m/z 145): Loss of the trifluoromethyl radical is a common fragmentation pathway for trifluoromethyl ketones.[14]

-

[Indazole-C=O]⁺ (m/z 145): This fragment corresponds to the indazolyl-carbonyl cation.

-

[Indazole-CH₂]⁺ (m/z 117): A fragment corresponding to the indazolyl-methyl cation.

-

[CF₃]⁺ (m/z 69): The trifluoromethyl cation.

-

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

-

Acquisition Parameters (EI):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

-

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic and analytical profile of 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone. The predicted data, derived from sound chemical principles and analysis of structural analogs, offers a valuable starting point for researchers. The detailed experimental protocols are designed to be robust and reliable, enabling the efficient acquisition of high-quality data. It is anticipated that this guide will facilitate the synthesis, purification, and further investigation of this promising molecule in the field of drug discovery.

References

-

ResearchGate. 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids...[Link]

-

The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.[Link]

-

PubChem. 1H-Indazole.[Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.[Link]

-

ACS Publications. Cinchona Alkaloids/TMAF Combination-Catalyzed Nucleophilic Enantioselective Trifluoromethylation of Aryl Ketones.[Link]

-

ResearchGate. Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors.[Link]

-

ResearchGate. 13C NMR of indazoles.[Link]

-

ResearchGate. Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.[Link]

-

Chemical Communications (RSC Publishing). Trifluoromethyl ketones: properties, preparation, and application.[Link]

-

Ion fragmentation of small molecules in mass spectrometry. [Link]

-

YouTube. Mass Spectrometry Part 6 - Fragmentation in Ketones.[Link]

-

Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. [Link]

-

Taylor & Francis Online. Vibrational Spectra of Indazole: Spectroscopy Letters.[Link]

-

Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.[Link]

-

NIST WebBook. 1H-indazole hydrochloride.[Link]

-

NIH. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.[Link]

-

Coupling constants for 1H and 13C NMR. [Link]

-

IR Spectroscopy Tutorial: Ketones. [Link]

-

The Royal Society of Chemistry. 4.[Link]

-

YouTube. Introduction to IR Spectroscopy. Ketones.[Link]

-

Computational 19F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. [Link]

-

Supporting Information for I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp. [Link]

-

YouTube. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry.[Link]

-

ResearchGate. 1H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in...[Link]

-

ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.[Link]

-

RSC Publishing. Gas-phase Infrared Spectrum of Indazole.[Link]

-

SpectraBase. Acetophenone.[Link]

-

NIH. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA.[Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0033910).[Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones.[Link]

-

Scribd. Acetophenone H NMR.[Link]

-

SciSpace. Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F)..[Link]

-

ResearchGate. 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides.[Link]

-

Chemguide. mass spectra - fragmentation patterns.[Link]

-

ISMRM. Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts.[Link]

-

PubMed. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry.[Link]

-

YouTube. NMR spectrum of acetophenone.[Link]

-

FLOURINE COUPLING CONSTANTS. [https://www.rsc.org/images/LOC-volume-2-chapter-2-fluorine-coupling-constants_tcm18-2 LOC-volume-2-chapter-2-fluorine-coupling-constants_tcm18-214480.pdf]([Link] LOC-volume-2-chapter-2-fluorine-coupling-constants_tcm18-214480.pdf)

-

YouTube. Mass Spectrometry: Alpha Cleavage of Ketones.[Link]

-

PDBe-KB. Acetophenone.[Link]

-

PMC - PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.[Link]

Sources

- 1. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetophenone(98-86-2) 1H NMR spectrum [chemicalbook.com]

- 3. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. dovepress.com [dovepress.com]

- 10. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Gas-phase infrared spectrum of indazole. Scaled quantum mechanical force field and complete spectrum assignment - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

The Trifluoroacetyl Group: A Key Modification for Enhancing the Biological Activity of Indazole Scaffolds

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The indazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with potent biological activities, including anticancer and anti-inflammatory properties. Parallelly, the strategic incorporation of fluorine-containing functional groups, particularly the trifluoroacetyl (TFA) moiety, is a well-established method for optimizing drug-like properties such as metabolic stability, lipophilicity, and target affinity. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of trifluoroacetyl indazoles. We will delve into the mechanistic rationale for combining these two privileged pharmacophores, provide detailed experimental protocols for their synthesis and evaluation, and present a forward-looking perspective on their application in modern drug discovery.

The Indazole Scaffold and Trifluoroacetyl Moiety: A Synergistic Partnership in Drug Design

The indazole ring system, a bicyclic heteroaromatic compound, is a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets.[1][2] Indazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including potent inhibition of various protein kinases, making them a focal point in oncology research.[3][4] Several FDA-approved drugs, such as axitinib and pazopanib, feature the indazole core and function as kinase inhibitors.[4]

The trifluoroacetyl group (-COCF₃) offers a unique combination of physicochemical properties that medicinal chemists leverage to enhance the therapeutic potential of parent molecules. The high electronegativity of the fluorine atoms can modulate the electronic properties of the indazole ring, influencing its binding affinity to target proteins. Furthermore, the CF₃ group is known to increase metabolic stability by blocking sites susceptible to oxidative metabolism, and it can enhance a compound's lipophilicity, thereby improving its ability to cross cellular membranes.[5] The introduction of a trifluoroacetyl group onto the indazole nitrogen (N-trifluoroacetylation) can therefore be hypothesized to produce novel chemical entities with superior potency, selectivity, and pharmacokinetic profiles.

Anticancer Activity: Targeting Key Signaling Pathways

A primary therapeutic application of indazole derivatives is in oncology, largely due to their efficacy as protein kinase inhibitors.[3] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[6] Indazole-based compounds have been successfully developed to target kinases in critical oncogenic pathways like the PI3K/AKT/mTOR pathway.[6]

Mechanism of Action: Kinase Inhibition

The introduction of a trifluoroacetyl group can enhance the interaction of the indazole scaffold with the ATP-binding pocket of kinases. The electron-withdrawing nature of the TFA group can influence the hydrogen-bonding capacity of the indazole ring system, potentially leading to stronger or more selective interactions with key amino acid residues in the kinase active site. One of the key signaling cascades often targeted by indazole derivatives is the PI3K/AKT/mTOR pathway, which is central to cell growth, proliferation, and survival.

Caption: Simplified PI3K/AKT/mTOR Signaling Pathway targeted by Trifluoroacetyl Indazoles.

Quantitative Data: Antiproliferative Activity

While extensive data on trifluoroacetyl indazoles is emerging, we can present representative data from known indazole-based kinase inhibitors to illustrate the expected potency.

| Compound ID | Target Kinase | Cell Line | IC₅₀ (µM) | Citation |

| W24 | PI3K/AKT/mTOR | HGC-27 | 0.43-3.88 | [6] |

| 2f | (Not specified) | 4T1 | 0.23–1.15 | [7] |

| C05 | PLK4 | (Not specified) | <0.0001 | [8] |

| C06 | PLK4 | (Not specified) | <0.0001 | [8] |

Anti-inflammatory Activity: Modulation of Inflammatory Mediators

Inflammation is a complex biological response implicated in numerous diseases.[9] Indazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[9]

Mechanism of Action: COX-2 Inhibition

The enzyme COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[10] N-trifluoroacetylation of heterocyclic compounds has been shown to yield derivatives with significant anti-inflammatory properties.[11] The trifluoroacetyl group can enhance the binding of the indazole core to the active site of COX-2, leading to reduced prostaglandin production.

Caption: Workflow for in vitro COX-2 inhibition screening.

Experimental Protocols

To ensure the trustworthiness and reproducibility of research in this area, we provide detailed, self-validating experimental protocols.

Protocol 1: Synthesis of 1-(Trifluoroacetyl)-1H-indazole

This protocol describes a general method for the N-trifluoroacetylation of indazole using trifluoroacetic anhydride (TFAA), a common and efficient reagent for this transformation.[12]

Materials:

-

1H-Indazole

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: Dissolve 1H-Indazole (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add triethylamine (1.1 eq) to the cooled solution and stir for 10 minutes. The base acts as an acid scavenger for the trifluoroacetic acid byproduct.

-

Trifluoroacetylation: Add trifluoroacetic anhydride (1.1 eq) dropwise to the reaction mixture via a dropping funnel over 15 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure 1-(Trifluoroacetyl)-1H-indazole.

Protocol 2: In vivo Anti-inflammatory Assay - Carrageenan-Induced Paw Edema

This is a standard and reproducible model for evaluating the acute anti-inflammatory activity of novel compounds.[3][13]

Materials:

-

Wistar rats or Swiss albino mice

-

Test compound (Trifluoroacetyl indazole derivative)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard drug (e.g., Diclofenac sodium, Indomethacin)

-

Carrageenan (1% w/v in normal saline)

-

Pletysmometer or digital calipers

Procedure:

-

Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2 °C, 12h light/dark cycle, standard pellet diet and water ad libitum).

-

Grouping: Divide the animals into groups (n=6):

-

Group I: Vehicle control

-

Group II: Standard drug

-

Group III & IV: Test compound at two different doses (e.g., 10 and 20 mg/kg)

-

-

Dosing: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each animal.

-

Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

-

Statistical Analysis: Analyze the data using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test) to determine statistical significance (p < 0.05).

Future Perspectives and Conclusion

The strategic combination of the indazole scaffold with the trifluoroacetyl group represents a promising avenue for the development of novel therapeutics with enhanced efficacy and improved pharmacokinetic profiles. The insights provided in this guide underscore the potential of trifluoroacetyl indazoles as potent anticancer and anti-inflammatory agents. Future research should focus on synthesizing a broader library of these derivatives and conducting comprehensive structure-activity relationship (SAR) studies to identify lead candidates with optimal potency and selectivity. Furthermore, detailed mechanistic studies will be crucial to fully elucidate their interactions with biological targets and to validate their therapeutic potential in preclinical models. The robust protocols provided herein offer a solid foundation for researchers to embark on this exciting area of drug discovery.

References

-

Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). PMC. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Europe PMC. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). PMC. [Link]

-

Indazole Derivatives: Promising Anti-tumor Agents. (2018). PubMed. [Link]

-

A Convenient Trifluoroacetylation Reagent: N-(Trifluoroacetyl)succinimide. Thieme. [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]

-

N-trifluoroacetyl derivatives as pharmacological agents. V. Evaluation of antiinflammatory and antimicrobial activities of some N-heterocyclic trifluoroacetamides. (1990). PubMed. [Link]

-

Indazole synthesis. Organic Chemistry Portal. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing. [Link]

- Trifluoroacetylation for amines.

-

Access to Fluoroalkylated Azoles and 2-Acylaminoketones via Anhydride-Mediated Cleavage of NH-1,2,3-Triazoles. ChemRxiv. [Link]

-

COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

-

L-Tyrosine, N-(trifluoroacetyl). Organic Syntheses Procedure. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

-

SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar. [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. [Link]

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). NIH. [Link]

-

Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

-

Anti-Inflammatory Activity of 3-Hydrazinoquinoxaline-2-Thiol Topical Gel on Carrageenan-Induced Paw Edema in Wistar Rats. Indian Journal of Pharmaceutical Sciences. [Link]

-

Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology. [Link]

-

Indazole Derivatives: Promising Anti-tumor Agents. (2018). ResearchGate. [Link]

-

Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. (2022). MDPI. [Link]

-

1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. (2023). PubMed. [Link]

-

Therapeutic Potential of N-heterocyclic Analogs as Anti-inflammatory Agents. (2019). PubMed. [Link]

Sources

- 1. A Convenient Trifluoroacetylation Reagent: N-(Trifluoroacetyl)succinimide [organic-chemistry.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to Investigating the Therapeutic Potential of 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone

Foreword: The Scientific Rationale for Investigating 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone

In the landscape of modern drug discovery, the strategic combination of privileged scaffolds with bio-potentiating functional groups is a cornerstone of rational design. The molecule 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone represents a compelling case for therapeutic exploration, primarily due to the convergence of two key structural motifs: the indazole core and a trifluoroethanone moiety.

The indazole scaffold is a well-established "privileged" structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antibacterial, and notably, anti-cancer properties through the inhibition of protein kinases.[1][3][4] Several successful oncology drugs, such as axitinib and pazopanib, are built upon an indazole framework, underscoring its significance in targeting key signaling pathways.[1]

The incorporation of a trifluoromethyl group is a widely employed strategy in contemporary drug design to enhance a molecule's therapeutic profile.[5][6] This group can improve metabolic stability, increase binding affinity, and enhance cell permeability.[6][7] The trifluoroethanone portion of the molecule, in particular, may act as a key pharmacophore, engaging in specific interactions with target proteins.

This guide, therefore, is predicated on the hypothesis that 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone is a promising candidate for development as a therapeutic agent, with a high probability of targeting protein kinases. The following sections will provide a detailed roadmap for researchers to systematically investigate and validate the potential therapeutic targets of this molecule.

Part 1: Primary Hypothesized Target Class: Protein Kinases

Given the prevalence of indazole-based kinase inhibitors, this target class represents the most logical starting point for investigation.[1] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.

Rationale for Kinase Inhibition as a Therapeutic Strategy

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, thereby modulating its activity. This process is fundamental to signal transduction pathways that control cell growth, differentiation, and survival. In many cancers, mutations in kinases lead to their constitutive activation, driving uncontrolled cell proliferation. Consequently, kinase inhibitors have emerged as a highly successful class of targeted cancer therapies.

High-Priority Kinase Targets for Initial Screening

Based on the targets of existing indazole-based drugs, the following kinase families are recommended for initial screening of 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone:

-

VEGFR (Vascular Endothelial Growth Factor Receptor) family: Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

-

PDGFR (Platelet-Derived Growth Factor Receptor) family: Involved in cell growth, proliferation, and angiogenesis.

-

c-KIT (Stem cell factor receptor): A receptor tyrosine kinase implicated in various cancers, including gastrointestinal stromal tumors.

-

Src family kinases: Non-receptor tyrosine kinases that play a role in cell proliferation, survival, and metastasis.

-

CDKs (Cyclin-Dependent Kinases): Key regulators of the cell cycle, often dysregulated in cancer.

Experimental Workflow for Validating Kinase Inhibition

The following is a comprehensive, step-by-step protocol for determining if 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone is a bona fide kinase inhibitor.

This initial screen assesses the direct ability of the compound to inhibit the enzymatic activity of a panel of purified kinases.

Protocol:

-

Reagents and Materials:

-

Purified recombinant human kinases (e.g., VEGFR2, PDGFRβ, c-KIT, Src, CDK2/cyclin A).

-

Kinase-specific peptide substrates.

-

ATP (Adenosine triphosphate).

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone (dissolved in DMSO).

-

A positive control inhibitor for each kinase (e.g., Sunitinib for VEGFR2).

-

A detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

384-well microplates.

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the kinase, peptide substrate, and assay buffer.

-

Add the test compound or control to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ (half-maximal inhibitory concentration) value by fitting the data to a four-parameter logistic equation.

-

Table 1: Hypothetical IC₅₀ Values for 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone against a Panel of Kinases

| Kinase Target | IC₅₀ (nM) |

| VEGFR2 | 50 |

| PDGFRβ | 75 |

| c-KIT | 120 |

| Src | > 10,000 |

| CDK2/cyclin A | > 10,000 |

This table presents hypothetical data for illustrative purposes.

To confirm that the observed inhibition is due to direct binding to the kinase, a binding assay such as Surface Plasmon Resonance (SPR) is recommended.

Protocol:

-

Reagents and Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5 chip).

-

Purified recombinant kinase.

-

Immobilization buffer (e.g., sodium acetate).

-

Running buffer (e.g., HBS-EP+).

-

2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone.

-

-

Procedure:

-

Immobilize the kinase onto the sensor chip surface.

-

Inject a series of concentrations of the test compound over the chip surface.

-

Measure the change in the SPR signal (response units) over time.

-

Regenerate the chip surface between injections.

-

-

Data Analysis:

-

Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

-

This assay determines if the compound can inhibit the kinase's activity within a cellular context.

Protocol:

-

Reagents and Materials:

-

A cell line that expresses the target kinase and is dependent on its activity (e.g., HUVECs for VEGFR2).

-

Cell culture medium and supplements.

-

The appropriate growth factor to stimulate the kinase (e.g., VEGF for VEGFR2).

-

2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone.

-

Lysis buffer.

-

Antibodies specific for the total and phosphorylated forms of the kinase.

-

Western blotting or ELISA reagents.

-

-

Procedure:

-

Plate the cells and allow them to adhere.

-

Starve the cells to reduce basal kinase activity.

-

Pre-treat the cells with various concentrations of the test compound.

-

Stimulate the cells with the appropriate growth factor.

-

Lyse the cells and collect the protein lysates.

-

Measure the levels of total and phosphorylated kinase using Western blotting or ELISA.

-

-

Data Analysis:

-

Quantify the band intensities (Western blot) or absorbance values (ELISA).

-

Calculate the percentage of inhibition of phosphorylation at each compound concentration.

-

Determine the cellular IC₅₀ value.

-

Visualizing the Kinase Inhibition Workflow

Caption: Experimental workflow for validating a kinase inhibitor.

Part 2: Secondary and Exploratory Therapeutic Targets

While kinases are the primary hypothesis, the versatile indazole scaffold has been associated with other therapeutic targets.[2][8] A comprehensive investigation should consider these possibilities, especially if the compound shows weak or no activity against the primary kinase panel.

Phosphodiesterases (PDEs)

-

Rationale: PDEs are enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. Their inhibition can have anti-inflammatory and cardiovascular benefits. Some indazole derivatives have been reported to inhibit PDEs.

-

Experimental Approach: A similar workflow to that for kinases can be employed, using commercially available PDE activity assays.

Microtubule Dynamics

-

Rationale: Some nitrogen-containing heterocyclic compounds can interfere with microtubule polymerization, a validated anti-cancer strategy.

-

Experimental Approach:

-

In Vitro: A tubulin polymerization assay can be used to assess the compound's effect on microtubule formation.

-

Cellular: Immunofluorescence staining of tubulin in treated cells can reveal disruptions to the microtubule network. A cell cycle analysis by flow cytometry can detect mitotic arrest, a hallmark of microtubule-targeting agents.

-

Anti-Infective Targets

-

Rationale: The indazole ring is present in some compounds with antibacterial and antifungal activity.[2][4]

-

Experimental Approach: Initial screening against a panel of pathogenic bacteria and fungi (e.g., determining the Minimum Inhibitory Concentration, MIC) would be the first step. If activity is observed, target identification would require more advanced techniques like affinity chromatography or genetic screens.

Visualizing a Broader Target Discovery Funnel

Caption: A target discovery funnel for the subject compound.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for elucidating the therapeutic potential of 2,2,2-Trifluoro-1-(1H-indazol-5-YL)ethanone. The strong precedent for indazole derivatives as kinase inhibitors suggests this is the most fertile ground for initial investigation. However, a prudent drug discovery program should also remain open to exploring other potential mechanisms of action.